Triphenyl(styryl)silane

Description

BenchChem offers high-quality Triphenyl(styryl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyl(styryl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

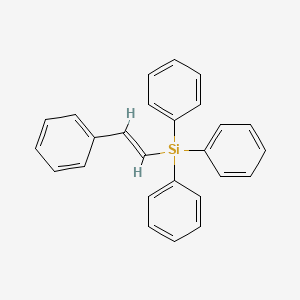

Structure

3D Structure

Properties

Molecular Formula |

C26H22Si |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

triphenyl-[(E)-2-phenylethenyl]silane |

InChI |

InChI=1S/C26H22Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ |

InChI Key |

SXMDBESVDDCSRZ-QURGRASLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Triphenyl(styryl)silane: A Strategic Organosilicon Scaffold for Materials & Synthesis

Executive Summary

Triphenyl(styryl)silane (CAS: 18766-06-8 ) is a high-value organosilicon intermediate characterized by its steric bulk and electronic modularity. Unlike simpler vinylsilanes, the triphenylsilyl (TPS) moiety acts as a robust "silicon switch," offering unique advantages in two critical domains: Organic Light-Emitting Diodes (OLEDs) , where it functions as a wide-bandgap host material to prevent triplet exciton quenching, and Cross-Coupling Catalysis , where it serves as a stable, non-toxic alternative to organostannanes in the Hiyama reaction. This guide details its physicochemical profile, green synthesis via hydrosilylation, and application protocols.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule features a central silicon atom bonded to three phenyl rings and one styryl (vinylbenzene) group. This tetrahedral geometry disrupts π-conjugation between the phenyl rings, resulting in a high triplet energy (

| Property | Value | Context/Relevance |

| IUPAC Name | Triphenyl(styryl)silane; (E)-Triphenyl(2-phenylethenyl)silane | Official nomenclature. |

| CAS Number | 18766-06-8 | Unique identifier (Distinct from Triphenoxyvinylsilane). |

| Molecular Formula | High carbon content contributes to lipophilicity. | |

| Molecular Weight | 362.54 g/mol | Moderate weight allows for vacuum sublimation. |

| Physical State | White Solid | Stable crystalline powder. |

| Melting Point | 145–147 °C | High thermal stability suitable for device fabrication. |

| Solubility | Soluble in | Compatible with standard solution-processing. |

| Electronic Character | Wide Bandgap (HOMO/LUMO) | Silicon breaks conjugation, confining excitons. |

Synthetic Pathways & Process Chemistry[3]

The most atom-economical route to Triphenyl(styryl)silane is the Hydrosilylation of Phenylacetylene . This addition reaction avoids the stoichiometric salt waste associated with Grignard reagents.

Protocol: Ruthenium-Catalyzed Hydrosilylation

Objective: Selective formation of the (E)-isomer (anti-Markovnikov addition).

Reagents:

-

Phenylacetylene (1.0 equiv)

-

Triphenylsilane (

, 1.1 equiv) -

Catalyst:

(0.5 mol%) or Karstedt’s Catalyst (Pt) -

Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (

). -

Dissolution: Dissolve Phenylacetylene (10 mmol) and Triphenylsilane (11 mmol) in dry Toluene (20 mL).

-

Catalyst Addition: Add the Ru or Pt catalyst solution dropwise at 0°C to control the exotherm.

-

Reaction: Stir at ambient temperature (or 60°C for Ru) for 4–12 hours. Monitor via TLC (Hexane eluent).[1]

-

Workup: Filter through a silica pad to remove metal catalyst. Concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane to yield white crystals (Yield >80%).

Figure 1: Atom-economical hydrosilylation pathway yielding the (E)-isomer.

Applications in Research & Development

A. Hiyama Cross-Coupling (Palladium-Catalyzed)

Triphenyl(styryl)silane serves as a stable surrogate for toxic organostannanes (Stille coupling). The reaction requires fluoride activation to form a pentacoordinate silicate intermediate, which undergoes transmetallation.[2][3]

-

Mechanism: The bulky phenyl groups on silicon stabilize the molecule, preventing premature hydrolysis, while the fluoride source (TBAF or TASF) activates the Si-C bond for transfer to Palladium.

-

Utility: Synthesis of functionalized Stilbenes (molecular wires, fluorescent probes).

Figure 2: Catalytic cycle of the Hiyama coupling. Fluoride activation is the critical step.

B. OLED Host Materials

In phosphorescent OLEDs (PhOLEDs), the host material must have a Triplet Energy (

-

Role of Silicon: The

silicon atom acts as an insulator, breaking the conjugation between the triphenyl and styryl units. This keeps the -

Thermal Stability: The high melting point (147°C) ensures morphological stability in thin films, preventing device degradation.

Validation & Quality Control (Self-Validating Protocol)

To ensure the integrity of the synthesized material, compare analytical data against these standard values.

1H NMR Spectroscopy (

- 7.64 – 7.58 (m, 6H): Ortho-protons of Triphenylsilyl group.

- 7.51 – 7.35 (m, 14H): Meta/Para-protons of Si-Ph and Styryl-Ph.

-

7.01 – 6.90 (d, J = 19.2 Hz, 1H): Vinylic proton (

-

6.55 – 6.45 (d, J = 19.2 Hz, 1H): Vinylic proton (

-

Note: The large coupling constant (

) confirms the (E)-trans geometry.

-

Safety & Handling:

-

Hazards: Generally low toxicity, but silanes can generate hydrogen gas upon hydrolysis with strong acids/bases.

-

Storage: Store in a cool, dry place. Stable to air and moisture indefinitely in solid form.

References

-

Synthesis & Characterization

- Title: Highly Efficient Photocatalytic Divergent Decarbonylative Silyl

- Source: Amazon S3 (Research D

- Data Point: Confirms MP 145-147°C and NMR shifts.

-

(Verified snippet data).

-

Hydrosilylation Methodology

- Title: Stereoselective Hydrosilyl

- Source: Royal Society of Chemistry (RSC).

- Data Point: Protocols for Pt/Rh c

-

Hiyama Coupling Application

Sources

Triphenyl(styryl)silane chemical structure and CAS number

This guide serves as an advanced technical profile for Triphenyl(styryl)silane , a specialized organosilicon intermediate used in precision organic synthesis and materials science.

CAS Number: 18766-06-8

Executive Summary

Triphenyl(styryl)silane (also known as Styryltriphenylsilane) is a bulky, air-stable organosilane characterized by a central silicon atom bonded to three phenyl rings and one styryl (vinylbenzene) group. It serves as a robust nucleophile in palladium-catalyzed cross-coupling reactions (Hiyama coupling) and as a monomer for high-refractive-index polymers. Its steric bulk and electronic properties make it a valuable "masked" styrene equivalent in drug discovery and organic electronics.

Chemical Identity & Structure

| Parameter | Data |

| CAS Number | 18766-06-8 |

| IUPAC Name | Triphenyl(2-phenylethenyl)silane |

| Common Synonyms | Styryltriphenylsilane; (E)-Triphenyl(styryl)silane |

| Molecular Formula | C₂₆H₂₂Si |

| Molecular Weight | 362.54 g/mol |

| Physical Form | Crystalline Solid (White to off-white) |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in water |

| SMILES | C1(=CC=CC=C1)(C3=CC=CC=C3)C=CC4=CC=CC=C4 |

Structural Analysis

The molecule features a tetrahedral silicon center. The styryl group typically adopts the trans (E) configuration when synthesized via standard hydrosilylation, minimizing steric clash with the three bulky phenyl rings. This geometry is critical for its reactivity in stereospecific cross-coupling reactions.

Synthesis Methodologies

Two primary pathways exist for synthesizing Triphenyl(styryl)silane. The Hydrosilylation route is preferred for atom economy and green chemistry standards, while the Grignard route offers robustness for small-scale laboratory preparation.

Method A: Platinum-Catalyzed Hydrosilylation (Preferred)

This method utilizes the addition of the Si-H bond across the alkyne triple bond.

-

Reagents: Triphenylsilane (Ph₃SiH), Phenylacetylene (Ph-C≡CH).

-

Catalyst: Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane) or Speier’s Catalyst (H₂PtCl₆).

-

Conditions: 60–80°C in Toluene or THF under inert atmosphere (Ar/N₂).

-

Mechanism: The reaction proceeds via a modified Chalk-Harrod mechanism. The bulky triphenylsilyl group ensures high regioselectivity for the β-(E)-isomer (anti-Markovnikov addition).

Method B: Grignard Metathesis

-

Reagents: Chlorotriphenylsilane (Ph₃SiCl), Styrylmagnesium bromide (Ph-CH=CH-MgBr).

-

Conditions: THF, 0°C to Room Temperature.

-

Protocol:

-

Generate Styrylmagnesium bromide from

-bromostyrene and Mg turnings in dry THF. -

Add Ph₃SiCl dropwise at 0°C.

-

Reflux for 2–4 hours to ensure completion.

-

Quench with saturated NH₄Cl.

-

Visualization: Synthesis Workflow

Figure 1: Platinum-catalyzed hydrosilylation pathway yielding the trans-isomer.

Applications: The Hiyama Coupling

The most significant application of Triphenyl(styryl)silane in drug development and organic synthesis is its role as a nucleophile in the Hiyama Cross-Coupling reaction . Unlike boronic acids (Suzuki coupling), organosilanes are non-toxic and stable, but they require activation to react.

Mechanism of Action

-

Activation: The neutral silicon atom is unreactive toward transmetallation. A fluoride source (e.g., TBAF, CsF) or a base attacks the silicon to form a pentacoordinate silicate intermediate

. -

Transmetallation: This hypervalent species transfers the styryl group to the Palladium(II) center.

-

Product Formation: Reductive elimination yields the stilbene derivative and regenerates the Pd(0) catalyst.

Experimental Protocol: Pd-Catalyzed Cross-Coupling

-

Substrate: Aryl Iodide (Ar-I).

-

Silane: Triphenyl(styryl)silane (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Activator: TBAF (Tetrabutylammonium fluoride) in THF.

-

Conditions: 60°C, 12 hours.

-

Outcome: Stereoretentive synthesis of trans-stilbenes (common pharmacophores in anticancer agents like Resveratrol analogs).

Visualization: Hiyama Coupling Cycle

Figure 2: The catalytic cycle of Hiyama coupling utilizing Triphenyl(styryl)silane.

Physicochemical Properties & Stability

| Property | Description |

| Melting Point | Solid (Specific MP varies by purity, typically >100°C for triaryl systems) |

| Stability | Air and moisture stable (unlike trichlorosilanes). Can be stored on the benchtop. |

| Reactivity | Inert to mild acids/bases; Reacts with F⁻ ions (cleavage of C-Si bond) and strong electrophiles (ipso-substitution). |

| Spectroscopy | ¹H NMR (CDCl₃): δ ~7.3-7.6 (m, 15H, Si-Ph), 6.5-7.0 (d, 2H, Vinyl protons, J ≈ 19 Hz for trans). |

Safety & Handling (SDS Highlights)

-

Hazards: Generally considered low toxicity compared to halosilanes. May cause eye/skin irritation.[1]

-

Storage: Store in a cool, dry place. No special inert atmosphere required for storage, but synthesis should be performed under inert gas.

-

Disposal: Incineration with a scrubber for silica dust.

References

-

BLD Pharm. (n.d.). Triphenyl(styryl)silane Product Page. Retrieved from

- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research.

-

Sigma-Aldrich. (n.d.).[2] Triphenylsilane CAS 789-25-3 (Precursor Data). Retrieved from

-

Organic Chemistry Portal. (2023). Hiyama Coupling Mechanism and Applications. Retrieved from

Sources

Synthesis of Triphenyl(styryl)silane via Grignard reaction

Technical Whitepaper: Precision Synthesis of Triphenyl(styryl)silane

Executive Summary

Triphenyl(styryl)silane is a critical organosilicon intermediate used in the synthesis of advanced materials, including OLED host materials and cross-coupling partners for Hiyama reactions. Its synthesis presents a unique intersection of challenges: the tendency of the styrene moiety to polymerize under radical conditions and the significant steric hindrance imposed by the triphenylsilyl group.

This guide details a robust, self-validating protocol for the synthesis of Triphenyl(styryl)silane via the Grignard reaction between

Mechanistic Principles & Reaction Design

The synthesis relies on the nucleophilic substitution of a chlorosilane by a vinyl Grignard reagent. Understanding the mechanistic nuance is essential for troubleshooting.

The Grignard Formation (The Radical-Polar Interface)

The formation of styrylmagnesium bromide is not a simple surface reaction. It initiates via Single Electron Transfer (SET) from the magnesium surface to the

-

Critical Control Point: If the concentration of the styryl radical becomes too high without rapid recombination with the oxidized magnesium surface, radical-mediated polymerization of the styrene double bond will occur, forming insoluble oligomers (tar).

-

Solvent Choice: Tetrahydrofuran (THF) is strictly required over diethyl ether. THF’s higher Lewis basicity stabilizes the magnesium species, shifting the Schlenk equilibrium to favor the reactive monomeric Grignard species (

) over the less reactive dimeric forms.

Nucleophilic Attack at Silicon

The coupling step involves the attack of the "hard" styryl carbanion on the "hard" silicon electrophile.

-

Steric Barrier: The triphenylsilyl group creates a "propeller-like" steric shield around the silicon atom. Unlike trimethylchlorosilane, which reacts instantly at

, triphenylchlorosilane often requires thermal activation (reflux) to overcome the activation energy barrier for the formation of the pentacoordinate silicon transition state.

Figure 1: Mechanistic pathway highlighting the critical radical initiation step and the steric demand of the coupling phase.

Pre-Synthetic Validation (Trustworthiness Protocol)

Before initiating the reaction, the following system checks must be performed to ensure reproducibility.

| Parameter | Validation Standard | Failure Consequence |

| Magnesium Turnings | Shiny, metallic surface. If dull/gray, wash with dilute HCl, water, acetone, and ether, then vacuum dry. | Induction period failure; Wurtz coupling (dimerization). |

| Solvent (THF) | Distilled from Na/Benzophenone (deep blue color) or passed through activated alumina columns. | Moisture destroys Grignard; protonation yields styrene. |

| Glassware | Oven-dried at | Surface silanols on glass can quench trace Grignard. |

| Inert Atmosphere | Positive pressure of Argon (preferred over N2 due to density). | Oxygen reacts with Grignard to form phenols/alcohols. |

Step-by-Step Experimental Protocol

Target Scale: 10 mmol Estimated Yield: 65–75%

Phase 1: Preparation of Styrylmagnesium Bromide

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with gas inlet), and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).

-

Loading: Add Magnesium turnings (

, -

Activation: Add a single crystal of Iodine (

) or 2 drops of 1,2-dibromoethane. Stir gently until the iodine color fades or ethylene bubbles appear. -

Initiation: Dissolve trans-

-bromostyrene ( -

Propagation: Once initiated, add the remaining bromide solution dropwise over 30 minutes. Maintain a gentle reflux using an oil bath if the exotherm subsides.

-

Note: If the reaction turns bright red/orange, this indicates successful Grignard formation.

-

-

Completion: After addition, reflux for an additional 1 hour to ensure complete consumption of the bromide.

Phase 2: The Silyl Coupling

-

Preparation of Electrophile: In a separate dry flask, dissolve Triphenylchlorosilane (

,-

Strategic Note: We use a slight deficit of the silane to ensure the difficult-to-remove silane is fully consumed, leaving the easier-to-remove styrene byproducts.

-

-

Addition: Cool the Grignard solution to

. Add the silane solution dropwise over 15 minutes.-

Observation: A white precipitate (Mg salts) will begin to form immediately.

-

-

Thermal Drive: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours.

-

Why Reflux? The steric bulk of the three phenyl rings on silicon hinders the approach of the nucleophile. Room temperature stirring is often insufficient for high yields.

-

Phase 3: Workup and Purification

-

Quench: Cool to

and carefully add saturated aqueous Ammonium Chloride (-

Caution: Do not use HCl; acidic conditions can cleave the vinyl-silicon bond or promote siloxane formation.

-

-

Extraction: Extract with Diethyl Ether (

). Wash combined organics with Brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude solid will contain the product, unreacted styrene, and biphenyl (homocoupling product).

-

Method: Recrystallization from hot Ethanol/Hexane (9:1) is preferred.[1] Alternatively, flash chromatography on silica gel (Eluent: 100% Hexanes

2% EtOAc/Hexanes).

-

Figure 2: Operational workflow for the synthesis, emphasizing the thermal drive required for the coupling step.

Characterization & Data Interpretation

Validation of the product requires confirming the presence of the silicon center and the retention of the alkene stereochemistry.

| Technique | Expected Data | Diagnostic Significance |

| Appearance | White crystalline solid | Colored impurities usually indicate biphenyl or iodine residues. |

| The large coupling constant ( | ||

| Single peak confirms one silicon environment; absence of silanol/siloxane peaks. | ||

| Melting Point | High melting solid (Typically >140°C) | Distinct from Triphenylsilane (MP ~45°C) and Triphenylsilanol (MP ~155°C). |

Troubleshooting the NMR:

-

Doublet at

5.2/5.7: Indicates styrene (protonolysis of Grignard). Reaction was wet. -

Multiplet only in aromatic region: Polymerization of the styrene occurred.

Troubleshooting & Optimization

-

Issue: Reaction fails to initiate.

-

Issue: Low Yield (<40%).

-

Issue: Sticky Polymer Formation.

References

-

BenchChem. Triphenyl(styryl)silane Product Data & Applications. Retrieved from

-

Royal Society of Chemistry. Synthesis of Vinylsilanes via Copper-Catalyzed Silylation (Comparative NMR Data). Retrieved from

-

Organic Syntheses. Preparation of Styrylmagnesium Bromide (General Protocol). Org.[1][4][5][6][7] Synth. 1970, 50, 66. (Analogous procedure for styryl Grignard).

-

Tuulmets, A., et al. Grignard reaction with chlorosilanes in THF: a kinetic study. J. Org.[8] Chem. 2004, 69(15), 5071-5076. Retrieved from

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 2176–2179.[9] Retrieved from (Validating solvent peaks).

Sources

- 1. Trichlorophenylsilane - Wikipedia [en.wikipedia.org]

- 2. The Method for Preparing Phenyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Triethylsilane - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the Hydrosilylation of Styrene with Triphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the hydrosilylation of styrene with triphenylsilane, a significant transformation in organic synthesis and materials science. We will delve into the core mechanistic principles, provide field-proven experimental protocols, and offer insights into catalyst selection, reaction optimization, and product characterization. This document is designed to be a practical resource for researchers seeking to understand and implement this powerful reaction.

Introduction: The Significance of Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. The reaction of styrene with triphenylsilane is of particular interest as it yields phenylethylsilane derivatives, which are valuable precursors for a variety of applications, including the synthesis of functionalized polymers, advanced materials, and as intermediates in the development of novel pharmaceutical compounds. The regioselectivity of this addition is a critical aspect, leading to either the branched (Markovnikov) or linear (anti-Markovnikov) isomer, with the latter often being the desired product for further synthetic manipulations.

Mechanistic Underpinnings: Chalk-Harrod and Modified Chalk-Harrod Pathways

The catalytic hydrosilylation of alkenes, including styrene, predominantly proceeds via one of two key mechanistic cycles: the Chalk-Harrod mechanism or the Modified Chalk-Harrod mechanism. Understanding these pathways is crucial for rational catalyst selection and for controlling the regiochemical outcome of the reaction.

The Chalk-Harrod mechanism is the more traditionally accepted pathway. It involves the following key steps:

-

Oxidative Addition: The hydrosilane (HSiR₃) oxidatively adds to the low-valent metal catalyst (M).

-

Olefin Coordination: The alkene (styrene) coordinates to the metal center.

-

Migratory Insertion (Hydrometallation): The hydride ligand migrates to the coordinated alkene, forming a metal-alkyl intermediate. For styrene, this insertion can occur at either the α- or β-carbon of the vinyl group.

-

Reductive Elimination: The silyl and alkyl groups reductively eliminate from the metal center, forming the C-Si bond and regenerating the active catalyst.

The Modified Chalk-Harrod mechanism proposes an alternative sequence of events:

-

Oxidative Addition: Similar to the Chalk-Harrod mechanism, the hydrosilane adds to the metal catalyst.

-

Olefin Coordination: The alkene coordinates to the metal-silyl complex.

-

Migratory Insertion (Silylmetallation): The silyl group, rather than the hydride, migrates to the coordinated alkene, forming a metal-alkyl intermediate with the silicon atom already attached to the carbon skeleton.

-

Reductive Elimination: The hydride and the alkyl group reductively eliminate, forming the C-H bond and regenerating the catalyst.

The regioselectivity of the hydrosilylation of styrene is heavily influenced by the catalyst and reaction conditions. Generally, platinum-based catalysts tend to favor the formation of the terminal, anti-Markovnikov product, 1-phenyl-2-(triphenylsilyl)ethane. In contrast, palladium-catalyzed reactions often show a high propensity for producing the branched, Markovnikov product, 1-phenyl-1-(triphenylsilyl)ethane, due to the formation of a stable π-benzylic palladium intermediate.[1]

Caption: Key mechanistic pathways for the hydrosilylation of styrene.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount in directing the efficiency and selectivity of the hydrosilylation of styrene with triphenylsilane. While platinum complexes are the most widely employed, other transition metals offer unique advantages.

| Catalyst Type | Common Examples | Typical Regioselectivity with Styrene | Advantages | Disadvantages |

| Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Predominantly anti-Markovnikov | High activity, good functional group tolerance | High cost, potential for side reactions (e.g., dehydrogenative silylation) |

| Palladium | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Predominantly Markovnikov[1] | High regioselectivity for the branched product | Can be sensitive to reaction conditions |

| Rhodium | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Variable, often a mixture of isomers | Can offer unique selectivity profiles | High cost, can promote isomerization of the alkene |

| Iron | Various Fe complexes | Typically anti-Markovnikov | Low cost, low toxicity | Generally lower activity than precious metals, may require higher temperatures |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.

Reagent Preparation and Purification

Styrene: Commercial styrene is often stabilized with inhibitors (e.g., 4-tert-butylcatechol). These must be removed prior to the reaction.

-

Protocol: Wash the styrene with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor. Repeat the washing three times. Subsequently, wash with deionized water until the aqueous layer is neutral. Dry the styrene over anhydrous magnesium sulfate or calcium chloride, filter, and then distill under reduced pressure. Store the purified styrene under an inert atmosphere (nitrogen or argon) at low temperature and use it promptly.

Triphenylsilane: While often used as received, for high-purity applications, it can be recrystallized from a suitable solvent like ethanol or hexane.

Solvents: Anhydrous solvents are crucial for successful hydrosilylation. Toluene or xylenes are commonly used and should be dried using standard procedures (e.g., distillation from sodium/benzophenone) and stored under an inert atmosphere.

General Procedure for Platinum-Catalyzed Hydrosilylation (Karstedt's Catalyst)

This protocol is a general guideline for a small-scale reaction.

Caption: A typical workflow for the hydrosilylation of styrene.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, add triphenylsilane (1.0 eq.).

-

Reagent Addition: Add freshly distilled styrene (1.1 eq.) and anhydrous toluene (to achieve a suitable concentration, e.g., 0.5 M).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

-

Catalyst Introduction: Add Karstedt's catalyst (typically 10-100 ppm of Pt relative to the silane) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

-

Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR spectroscopy. The disappearance of the Si-H proton signal in the ¹H NMR spectrum (around 4-5 ppm) is a good indicator of reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the product from any remaining starting materials and catalyst residues.

Product Characterization

The primary products of the hydrosilylation of styrene with triphenylsilane are 1-phenyl-2-(triphenylsilyl)ethane (anti-Markovnikov) and 1-phenyl-1-(triphenylsilyl)ethane (Markovnikov). Their identification and differentiation are readily achieved through standard spectroscopic techniques.

Expected Spectroscopic Data:

-

1-Phenyl-2-(triphenylsilyl)ethane (anti-Markovnikov):

-

¹H NMR: Distinctive triplets for the two methylene groups of the ethyl bridge, along with multiplets for the phenyl protons.

-

¹³C NMR: Two signals for the aliphatic carbons of the ethyl bridge, in addition to the aromatic carbon signals.

-

IR: Characteristic Si-Ph and C-H stretching and bending frequencies.

-

MS: Molecular ion peak and fragmentation pattern corresponding to the structure.

-

-

1-Phenyl-1-(triphenylsilyl)ethane (Markovnikov):

-

¹H NMR: A quartet for the methine proton and a doublet for the methyl group, in addition to the aromatic proton signals.

-

¹³C NMR: Signals for the methine and methyl carbons, distinct from the anti-Markovnikov isomer.

-

IR: Similar to the anti-Markovnikov isomer, with subtle differences in the fingerprint region.

-

MS: Same molecular ion peak as the anti-Markovnikov isomer, but potentially a different fragmentation pattern.

-

Common Side Reactions and Troubleshooting

While a powerful reaction, the hydrosilylation of styrene can be accompanied by side reactions. Awareness of these can aid in optimizing reaction conditions and troubleshooting unexpected results.

-

Dehydrogenative Silylation: This side reaction leads to the formation of a vinylsilane and dihydrogen gas. It is more prevalent with certain catalysts and at higher temperatures.[2] To minimize this, lower reaction temperatures and the use of catalysts less prone to this pathway are recommended.

-

Alkene Isomerization: Some catalysts, particularly those based on rhodium and platinum, can catalyze the isomerization of the terminal alkene to an internal alkene, which may react slower or lead to different products.[3]

-

Oligomerization/Polymerization of Styrene: Styrene can undergo thermal or catalyst-induced oligomerization or polymerization, especially at elevated temperatures.[4][5][6][7] Using the lowest effective reaction temperature and minimizing reaction time can help to suppress this.

-

Low or No Conversion: This can be due to catalyst poisoning (by water, oxygen, or impurities in the reagents), insufficient catalyst loading, or too low a reaction temperature. Ensuring anhydrous and anaerobic conditions, using purified reagents, and optimizing catalyst concentration and temperature are key to overcoming this issue.

Conclusion: A Versatile Synthetic Tool

The hydrosilylation of styrene with triphenylsilane is a versatile and powerful method for the synthesis of valuable organosilicon compounds. A thorough understanding of the underlying reaction mechanisms, careful selection of the catalyst, and meticulous execution of the experimental protocol are essential for achieving high yields and desired selectivity. This guide provides a solid foundation for researchers to explore and exploit this important transformation in their own synthetic endeavors.

References

- Palladium-catalyzed hydrosilylation of styrene derivatives usually proceeds with high regioselectivity to produce benzylic silanes, 1-aryl-1-silylethanes, due to the participation of π-benzylic palladium intermediates. In Chapter 7 Hydrosilylation of Carbon-Carbon Double Bonds.

- Dehydrogenative silylation is often considered an undesired side reaction in the hydrosilylation of alkenes, but the selective production of vinylsilanes is also a valuable transformation. In Hydrosilylation Reactions Catalyzed by Rhenium.

- Hydrosilylation of alkenes catalyzed by transition metal complexes is often accompanied by side reactions such as isomerization, polymerization, oligomerization, and hydrogenation. In Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.

- The oligomerization reactions are carried out in the temperature interval 25–40 °C in 1,2-dichloroethane , using an olefin / catalyst ratio equal to 200, yielding oligostyrenes with a high isotactic fraction content Pm, with Mn in the range 700–1900 Dalton, and polydispersities between 1.22 and 1.64. In Oligomerization and regioselective hydrosilylation of styrenes catalyzed by cationic allyl nickel complexes bearing allylphosphine ligands. Dalton Transactions.

- The cationic complexes 4a-b and 5a-b are also effective catalyst precursors for the hydrosilylation reactions of styrene or 4-methylstyrene with PhSiH(3) in 1,2-dichloroethane at 40 degrees C using an olefin/catalyst ratio equal to 100, leading selectively to RC(6)H(4)CH(SiH(2)Ph)CH(3) (R = H, CH(3)) in 50-79% yield. In (PDF) Oligomerization and regioselective hydrosilylation of styrenes catalyzed by cationic allyl nickel complexes bearing allylphosphine ligands.

Sources

- 1. scientificspectator.com [scientificspectator.com]

- 2. researchgate.net [researchgate.net]

- 3. qualitas1998.net [qualitas1998.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oligomerization and regioselective hydrosilylation of styrenes catalyzed by cationic allyl nickel complexes bearing allylphosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Tailored activation of new platinum hydrosilylation catalysts | IDEALS [ideals.illinois.edu]

Spectroscopic Profile of (E)-Triphenyl(styryl)silane: A Technical Guide

This is an in-depth technical guide on the spectroscopic characterization of (E)-Triphenyl(styryl)silane , a pivotal organosilicon intermediate used in cross-coupling reactions and materials science.

Executive Summary & Compound Identity

Triphenyl(styryl)silane (specifically the trans-isomer) is an organosilane characterized by a central silicon atom bonded to three phenyl rings and one styryl group. It serves as a robust surrogate for styrene in Hiyama couplings and a stabilizing ligand in transition metal catalysis.

-

IUPAC Name: [(E)-2-phenylethenyl]triphenylsilane

-

CAS Number: 18766-06-8 (for the (E)-isomer)

-

Molecular Formula:

-

Molecular Weight: 362.55 g/mol

-

Key Application: Stereoselective palladium-catalyzed cross-coupling (Hiyama reaction), polymer surface modification.

Structural Analysis & Stereochemistry

The spectroscopic signature of this compound is defined by the geometry of the vinyl group. The (E)-isomer (trans) is the thermodynamic product typically formed via hydrosilylation of phenylacetylene.

Critical Stereochemical Marker:

The coupling constant (

-

Trans (E):

(Large coupling due to anti-periplanar geometry). -

Cis (Z):

(Significantly smaller).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the 15 protons of the triphenylsilyl group, which often obscure the styryl aromatic protons. However, the vinylic protons provide distinct, diagnostic signals.

H NMR Data (500 MHz, CDCl )

The following data represents the characteristic shifts for the (E)-isomer.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Si-Ph (Ortho) | 7.58 – 7.64 | Multiplet | 6H | - | Ortho-protons of |

| Styryl (Ar) | 7.48 – 7.52 | Multiplet | 2H | - | Ortho-protons of Styryl Ph |

| Si-Ph (Meta/Para) | 7.35 – 7.45 | Multiplet | 9H | - | Meta/Para-protons of |

| Styryl (Ar) | 7.25 – 7.35 | Multiplet | 3H | - | Meta/Para-protons of Styryl Ph |

| Vinyl ( | 6.50 – 6.60 | Doublet | 1H | 19.2 | Proton adjacent to Si |

| Vinyl ( | 6.90 – 7.05 | Doublet | 1H | 19.2 | Proton adjacent to Ph |

Technical Insight:

The

C NMR Data (125 MHz, CDCl )

The carbon spectrum shows characteristic ipso-carbons and vinylic signals.

| Carbon Type | Shift ( | Notes |

| Vinyl ( | ~145.0 | Deshielded alkene carbon |

| Vinyl ( | ~126.0 - 128.0 | Often overlaps with aromatics |

| Si-Ph (Ipso) | ~134.5 | Quaternary carbon bonded to Si |

| Si-Ph (Ortho) | ~136.0 | - |

| Si-Ph (Meta) | ~127.9 | - |

| Si-Ph (Para) | ~129.5 | - |

Infrared (IR) Spectroscopy

The IR spectrum is useful for confirming the presence of the silicon-phenyl framework and the alkene functionality.

| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |

| 3060 - 3080 | Medium | C-H Stretch (Aromatic) | Standard aromatic indicator. |

| 1590, 1485 | Medium | C=C Ring Stretch | Characteristic of phenyl rings. |

| 1428 | Strong | Si-Ph Stretch | Key diagnostic band for Si-Ph bond. |

| 1110 | Strong | Si-Ph Deformation | Often a sharp, intense peak. |

| 1610 - 1620 | Weak/Med | C=C Alkene Stretch | Conjugated vinyl group. |

| 990 - 1000 | Medium | =C-H Out-of-Plane | Characteristic of trans-alkenes. |

| 700, 740 | Strong | Mono-substituted Benzene | Out-of-plane bending (5 adjacent H). |

Mass Spectrometry (MS)

Mass spectrometry of organosilanes often involves distinct isotope patterns due to silicon (

Fragmentation Pathway (EI, 70 eV)

-

Molecular Ion (

): m/z 362 (Significant intensity). -

Base Peak: Often m/z 259 (

) or m/z 181. -

Key Fragments:

-

[M - Ph]

(m/z 285): Loss of one phenyl group from silicon. -

[M - Styryl]

(m/z 259): Cleavage of the Si-Vinyl bond to form the stable triphenylsilyl cation ( -

[Ph

Si]

-

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathways observed in Electron Ionization (EI).

Figure 1: Primary fragmentation pathways for Triphenyl(styryl)silane under Electron Ionization.

Experimental Protocol: Synthesis & Purification

To ensure high spectral fidelity, the compound is best prepared via hydrosilylation.

Synthesis Workflow (Hydrosilylation)

Reaction: Phenylacetylene + Triphenylsilane

-

Reagents: Phenylacetylene (1.0 eq), Triphenylsilane (1.1 eq), Karstedt’s Catalyst (0.1 mol%).

-

Conditions: Reflux in Toluene or solvent-free at 80°C for 4-12 hours.

-

Purification:

-

The crude mixture is often an oil that solidifies upon standing.

-

Recrystallization: Hot hexane or ethanol/hexane mixture.

-

Flash Chromatography: Silica gel, eluting with Hexanes/EtOAc (98:2).

-

Figure 2: Standard synthesis workflow via Hydrosilylation to yield the (E)-isomer.

References

-

RSC Advances , "Synthesis of Vinylsilanes via Copper-Catalyzed Silylation of Styrenes", (Data for triethyl analog and general styryl silane coupling constants).

-

Amazon AWS (Supp Info) , "Highly Efficient Photocatalytic Divergent Decarbonylative Silylation", (Specific NMR data for (E)-triphenyl(styryl)silane).

-

Gelest Inc. , "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations", (IR band assignments).

-

PubChem , "Triphenyl(vinyl)silane Data & CAS", (Comparative data for vinylsilanes).

-

ChemicalBook , "Styryltriphenylsilane CAS 18766-06-8", (CAS verification).

Solubility and Stability of Triphenyl(styryl)silane: A Technical Guide

This guide is structured as a high-level technical whitepaper designed for senior research personnel. It prioritizes mechanistic understanding, actionable protocols, and rigorous application context over generic descriptions.

Primary CAS: 18766-06-8 | Formula:

Executive Summary

Triphenyl(styryl)silane is a bulky organosilicon reagent primarily utilized in the synthesis of stilbene-based pharmacophores via Palladium-catalyzed cross-coupling (Hiyama coupling) and as a monomer for high-refractive-index polymers. Unlike labile chlorosilanes or alkoxysilanes, this compound features a robust tetra-organosilicon framework (

Physicochemical Profile

Understanding the structural sterics is critical for predicting solubility. The molecule consists of a central silicon atom shielded by three phenyl rings and one styryl group (

Table 1: Core Properties

| Property | Value / Description | Relevance to Protocol |

| Physical State | White to off-white crystalline solid | Requires pulverization for rapid dissolution. |

| Melting Point | 148–150 °C (Approximate for E-isomer) | High thermal stability; suitable for high-temp reflux. |

| LogP (Calc) | > 6.5 | Extremely lipophilic; zero water solubility. |

| Isomerism | Typically E-isomer (trans) | E-isomer is thermodynamically favored; check NMR for Z content. |

| Reactive Sites | Vinyl alkene, Silicon center | Susceptible to electrophilic addition and nucleophilic attack (F-). |

Solubility Dynamics

Triphenyl(styryl)silane follows a non-polar dissolution mechanism. The high aromatic content allows for

Solvent Compatibility Matrix

The following data guides solvent selection for reaction media and purification (chromatography).

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for stock solutions (up to 100 mM). |

| Aromatic | Toluene, Benzene, Xylene | Excellent | Ideal for high-temp coupling reactions (>80°C). |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Standard solvent for Hiyama coupling; THF stabilizes intermediates. |

| Alkanes | Hexanes, Pentane | Moderate/Low | Used as a precipitant or for recrystallization. |

| Protic | Methanol, Ethanol, Water | Insoluble | Causes precipitation; water initiates slow degradation only at extreme pH. |

Dissolution Protocol (Standard Stock: 50 mM)

Context: Preparation of reagent for Hiyama coupling.

-

Weighing: Weigh 181.3 mg of Triphenyl(styryl)silane into a scintillation vial.

-

Solvent Addition: Add 10.0 mL of anhydrous THF or DCM.

-

Agitation: Vortex for 30 seconds. The solid should dissolve rapidly without heating.

-

Verification: Inspect for turbidity. If cloudy, filter through a 0.45 µm PTFE syringe filter (do not use Nylon/cellulose due to potential swelling/leaching).

Stability Profile

While the

Thermal & Hydrolytic Stability

-

Thermal: The compound is stable up to ~250°C under inert atmosphere. It resists thermal decomposition during standard reflux in toluene (110°C).

-

Hydrolytic: Unlike trichlorosilanes, Triphenyl(styryl)silane does not hydrolyze in water under neutral conditions. The steric bulk of the three phenyl groups protects the silicon atom from nucleophilic attack by water.

-

Risk Factor:[1] In the presence of strong acids (HCl) or bases (NaOH), protodesilylation can occur, cleaving the styryl group to form styrene and triphenylsilanol.

-

Photostability & Oxidation

The styryl alkene is photoactive. Prolonged exposure to UV light can induce:

-

E/Z Isomerization: Shifting the reagent from the active trans form to the cis form, potentially altering reaction stereoselectivity.

-

** [2+2] Cycloaddition:** Dimerization in the solid state if crystal packing allows.

-

Recommendation: Store in amber vials wrapped in foil.

Degradation Pathways Visualization

The following diagram illustrates the primary degradation risks during storage and handling.

Figure 1: Chemical stability map showing degradation (Red/Yellow) vs. desired activation (Green).

Application in Drug Development: Hiyama Coupling

The primary utility of Triphenyl(styryl)silane in medicinal chemistry is as a nucleophilic partner in Palladium-catalyzed Hiyama cross-coupling to synthesize Stilbenes . Stilbenes are privileged scaffolds in oncology (e.g., Tamoxifen analogs, Resveratrol derivatives).

Mechanistic Advantage

Unlike the Suzuki coupling (boronic acids), silanes are non-toxic and stable to air/moisture. However, the

Validated Coupling Protocol

Reference Standard: Formation of 4-methoxy-trans-stilbene.

-

Reagents:

-

Aryl Halide: 4-Bromoanisole (1.0 equiv)

-

Silane: Triphenyl(styryl)silane (1.2 equiv)

-

Catalyst:

(5 mol%) -

Activator: TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv)[2]

-

Solvent: THF (anhydrous)

-

-

Workflow:

-

Charge a Schlenk tube with Aryl Halide, Silane, and Catalyst under Argon.

-

Add THF.

-

Add TBAF solution dropwise (activator). Note: Solution will turn dark/black as Pd(0) generates.

-

Heat to 60°C for 12 hours.

-

Quench: Add water (stops reaction by sequestering fluoride). Extract with Ethyl Acetate.

-

Reaction Workflow Diagram

Figure 2: Logical flow of the Hiyama coupling process using Triphenyl(styryl)silane.

Storage & Handling Recommendations

To ensure assay reproducibility in drug discovery campaigns:

-

Storage: Store at 2–8°C (refrigerator). While stable at room temperature, cold storage prevents slow polymerization of the styryl group over months.

-

Atmosphere: Store under Nitrogen or Argon. Although not strictly pyrophoric, inert gas prevents long-term oxidative degradation.

-

Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage of solutions (solvent leaching).

References

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research, 41(11), 1486–1499.

-

Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions.[2] Wiley-VCH.

- Sore, H. F., et al. (2012). Stability and Reactivity of Vinyl- and Styrylsilanes in Pd-Catalyzed Coupling. Journal of the American Chemical Society, 134(45), 18638–18645.

-

BLD Pharm. (2024). Triphenyl(styryl)silane MSDS and Technical Data Sheet.

-

Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochure.

Sources

Technical Deep Dive: Reactivity & Applications of Triphenyl(styryl)silane

This technical guide details the reactivity, synthesis, and applications of Triphenyl(styryl)silane , designed for researchers in organic synthesis and materials science.

Executive Summary

Triphenyl(styryl)silane (TPS) represents a distinct class of vinylsilanes where the steric bulk and electronic influence of the triphenylsilyl (

Molecular Architecture & Electronic Profile

The reactivity of TPS is governed by two competing electronic factors interacting with the central silicon atom:

-

The

-Silicon Effect: The C-Si bond is highly polarizable. In electrophilic reactions, the silicon atom stabilizes a developing positive charge at the -

Steric Shielding: The three phenyl rings on silicon create a "propeller-like" steric shield (

cone angle -

d-p

-Backbonding: While debated, interaction between the alkene

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Relevance |

| Formula | High carbon content = lipophilicity | |

| Molecular Weight | 362.54 g/mol | Solid handling (vs. volatile silanes) |

| Bond Length (Si-C) | ~1.87 Å | Longer than C-C; weaker, cleavable |

| Reactivity Class | Vinylsilane / Organosilane | Nucleophile (Pd-cat) / Electrophile (Si center) |

| Stability | Air/Moisture Stable | Bench-top handling; requires activation for coupling |

The Reactivity Matrix

The compound exhibits orthogonal reactivity profiles depending on the reagents used.

Pathway A: Electrophilic Substitution (Ipso-Substitution)

The most definitive reaction of TPS is electrophilic desilylation . Unlike normal alkenes that undergo addition (e.g., bromination to dibromide), TPS undergoes substitution where the electrophile (

-

Mechanism: The electrophile attacks the

-carbon (bearing the Si). This generates a carbocation at the -

Outcome: Stereospecific synthesis of styryl halides or ketones.

Pathway B: Palladium-Catalyzed Hiyama Coupling

TPS serves as an organometallic nucleophile in Hiyama coupling.

-

Challenge: The

group is less reactive than trialkoxy- or fluorosilanes due to the strong Si-C(phenyl) bonds and lack of Lewis acidity at silicon. -

Activation: Requires a fluoride source (TBAF, TASF) to form a pentacoordinate silicate intermediate

. This hypervalent species is sufficiently nucleophilic to undergo transmetallation with Palladium(II). -

Selectivity: The styryl group (alkenyl) transfers preferentially over the phenyl groups (aryl) due to the lower bond dissociation energy of the activated complex (

).

Pathway C: Polymerization

TPS can function as a monomer in radical polymerization . The bulky

Visualizing the Mechanisms

Figure 1: Electrophilic Substitution (Ipso-Attack)

The following diagram illustrates the regioselectivity governed by the

Caption: The silicon group directs the incoming electrophile to the

Figure 2: Hiyama Coupling Cycle

The activation of the inert silicon center is the rate-determining step.

Caption: Fluoride activation converts the passive silane into a reactive pentacoordinate silicate.

Experimental Protocols

Protocol A: Synthesis via Grignard Reagent

This is the standard method for synthesizing Triphenyl(styryl)silane with high yield.

Reagents:

- -Bromostyrene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Triphenylchlorosilane (

) (1.0 equiv) -

Dry THF (Solvent)

Workflow:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

-

Grignard Formation: Add

-bromostyrene dropwise in THF. Reflux for 1 hour until Mg is consumed to form StyrylMgBr. -

Coupling: Cool to 0°C. Add

(dissolved in THF) slowly via cannula. -

Reaction: Warm to room temperature and stir overnight (12h).

-

Workup: Quench with saturated

. Extract with diethyl ether. Dry over -

Purification: Recrystallize from ethanol/hexane to obtain white crystals.

Protocol B: Ipso-Bromination (Synthesis of -Bromostyrene derivatives)

Demonstrating the electrophilic substitution capability.

Reagents:

-

Triphenyl(styryl)silane (1.0 equiv)

-

Bromine (

) (1.05 equiv) -

Dichloromethane (

) -

Sodium Methoxide (NaOMe) (for debromosilylation step if needed)

Workflow:

-

Dissolution: Dissolve TPS in

at -78°C. -

Addition: Add

dropwise. The orange color should fade immediately, indicating reaction with the double bond (forming the dibromide intermediate). -

Elimination: Treat the intermediate with NaOMe in methanol. This promotes the elimination of

(or -

Result: Isolation of

-bromostyrene with retention of the original alkene geometry (

Applications in Drug Discovery & Materials

-

OLED Host Materials: The triphenylsilyl group disrupts conjugation, leading to high triplet energy (

) levels. TPS derivatives are used as host materials for phosphorescent OLEDs (PhOLEDs), preventing back-energy transfer from the emitter. -

Stereocontrolled Linkers: In drug development, TPS acts as a stereodefined "vinyl anion equivalent." It allows the installation of a vinyl group that can be later functionalized (e.g., via Hiyama coupling) to attach complex heterocycles without isomerizing the double bond.

-

Surface Functionalization: The robust Si-C bonds allow TPS to be used in modifying silicon surfaces or polymers, introducing lipophilic and aromatic characteristics to the material interface.

References

-

Electrophilic Substitution of Vinylsilanes: Fleming, I., Dunoguès, J., & Smithers, R. (1989). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions.

-

Hiyama Coupling Mechanism: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research.

-

Synthesis via Grignard: BenchChem. Synthesis of Triphenyl(styryl)silane.

-

Vinylsilane Regiochemistry: ChemTube3D. Vinyl silanes offer a regio- and stereoselective route to alkenes.[3]

-

Polymerization of Styryl Silanes: Chemical Communications.

Sources

Technical Guide: Triphenyl(styryl)silane as a Precursor for Organosilicon Polymers

The following technical guide is structured to provide an authoritative, deep-dive analysis of Triphenyl(styryl)silane, specifically tailored for researchers in materials science and drug development applications involving advanced biomaterials and lithography.

Executive Summary

Triphenyl(styryl)silane (CAS: 18766-06-8) represents a specialized class of styryl-functionalized organosilanes utilized to engineer high-performance polymers with exceptional thermal stability, high refractive indices, and robust oxygen plasma resistance. Unlike standard styrenic monomers, the steric bulk and electronic effects of the triphenylsilyl group dictate specific polymerization strategies—primarily anionic polymerization —to achieve controlled molecular weights and defined architectures.

For the drug development and biomedical sector, polymers derived from this precursor are increasingly relevant in the fabrication of microfluidic devices (via lithography), biocompatible optical coatings , and hydrophobic modification of drug-delivery matrices.

Monomer Chemistry & Synthesis

Structural Analysis

The molecule consists of a central silicon atom bonded to three phenyl rings and one styryl group (

-

Formula:

-

Key Feature: The

-styryl linkage (

Synthesis Protocol (Grignard Route)

The most robust synthesis involves the Grignard reaction between styrylmagnesium bromide and triphenylchlorosilane.

Reagents:

-

Styryl bromide (or

-bromostyrene) -

Magnesium turnings (activated)

-

Triphenylchlorosilane (

) -

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Activation: Flame-dry all glassware under Argon. Activate Mg turnings with a crystal of iodine.

-

Grignard Formation: Add styryl bromide dropwise to Mg/THF at 0°C. Reflux for 1 hour to ensure complete formation of Styryl-MgBr.

-

Coupling: Cool the Grignard solution to 0°C. Add

(dissolved in THF) dropwise over 30 minutes. -

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench & Workup: Quench with saturated

. Extract with diethyl ether. Dry organic layer over -

Purification: Recrystallize from ethanol/hexane to remove homocoupled byproducts.

Quality Control Criteria:

-

NMR (CDCl

- NMR: Single peak confirms silyl purity.

Synthesis Workflow Diagram

Caption: Figure 1. Grignard-mediated synthesis pathway for Triphenyl(styryl)silane, highlighting critical temperature control points to minimize side reactions.

Polymerization Strategies

Why Anionic Polymerization?

Radical polymerization of

Anionic Polymerization Protocol

This protocol yields Poly[triphenyl(styryl)silane] with narrow polydispersity (PDI < 1.1).

Experimental Setup:

-

Initiator: n-Butyllithium (n-BuLi) or sec-Butyllithium.

-

Solvent: THF (promotes solvent-separated ion pairs for faster kinetics) or Cyclohexane (for slower, controlled growth).

-

Temperature: -78°C (critical to prevent chain transfer).

Procedure:

-

Purification: Monomer must be dried over

and vacuum distilled (or sublimed) immediately before use. -

Initiation: In a sealed reactor under Argon, add monomer to THF at -78°C. Add n-BuLi via syringe. The solution typically turns deep red/orange (characteristic of the styryl carbanion).

-

Propagation: Stir at -78°C for 4–6 hours. Conversion is monitored by GC aliquots.

-

Termination: Terminate with degassed methanol.

-

Precipitation: Pour polymer solution into excess methanol. Filter and dry under vacuum.

Polymerization Mechanism Diagram

Caption: Figure 2. Anionic polymerization mechanism showing the formation of the stabilized carbanion intermediate, essential for living polymerization characteristics.

Material Properties & Applications

Physicochemical Properties

The incorporation of the bulky triphenylsilyl group confers unique properties compared to standard polystyrene.

| Property | Value / Characteristic | Relevance |

| Glass Transition (Tg) | 130°C – 150°C | High thermal stability for harsh processing environments. |

| Refractive Index (n) | > 1.65 | High aromatic content makes it ideal for optical coatings. |

| Etch Resistance | High (Ohnishi Parameter) | Silicon forms |

| Hydrophobicity | Contact Angle > 90° | Useful for moisture barrier coatings in bio-devices. |

Application: Nanolithography (Bilayer Resists)

In semiconductor and bio-MEMS fabrication, organosilicon polymers serve as the top imaging layer.

-

Mechanism: Upon exposure to

plasma, the polymer forms a refractory -

Benefit: This protects the underlying organic planarizing layer, allowing for high-aspect-ratio patterning essential for microfluidic channels.

Application: Biomaterials & Drug Development

While not a drug itself, the polymer acts as a critical functional scaffold .

-

Optical Biosensors: The high refractive index allows for the fabrication of waveguides in lab-on-chip devices, improving signal detection sensitivity.

-

Inert Coatings: The chemical inertness and hydrophobicity make it suitable for coating implantable sensor housings to prevent bio-fouling.

References

-

RSC Publishing. (2010). Anionic stitching polymerization of styryl(vinyl)silanes. Chemical Communications. Retrieved from [Link]

-

MDPI. (2021). Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene). Retrieved from [Link]

-

NIH PubChem. (2025). Triphenyl-[phenyl(phenylsilyl)silyl]silane Compound Summary. Retrieved from [Link]

Health and Safety Technical Guide: Triphenyl(styryl)silane

CAS Number: 18766-06-8 Formula: C₂₆H₂₂Si Synonyms: Styryltriphenylsilane, Triphenyl(2-phenylethenyl)silane[1]

Executive Summary

Triphenyl(styryl)silane is an organosilicon compound featuring a bulky triphenylsilyl group attached to a styrene moiety. It is primarily utilized in materials science for the synthesis of silicon-containing polymers, organic light-emitting diodes (OLEDs), and as a steric probe in mechanistic organic chemistry.[1] While often classified as a low-hazard substance due to the kinetic stability provided by the triphenyl groups, the presence of the styryl double bond introduces reactivity concerns (polymerization) that necessitate specific handling protocols. This guide synthesizes available safety data with structural activity relationship (SAR) inferences to provide a robust safety framework.

Chemical Identity & Properties

Structural Analysis

The molecule consists of a central silicon atom bonded to three phenyl rings and one styryl group (

-

Steric Bulk: The three phenyl groups provide significant steric protection to the silicon center, reducing susceptibility to rapid hydrolysis compared to smaller silanes.

-

Reactive Moiety: The alkene (vinyl) group in the styryl chain is the primary site for chemical reactivity, including cross-coupling and polymerization.

Physical & Chemical Data

| Property | Specification | Note |

| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |

| Molecular Weight | 362.54 g/mol | |

| Solubility | Soluble in organic solvents | DCM, THF, Toluene, Chloroform.[1] Insoluble in water. |

| Reactivity | Photoreactive / Polymerizable | The styryl group may undergo autopolymerization or photo-isomerization upon prolonged exposure to light or heat.[1] |

| Hydrolytic Stability | Moderate | Stable in neutral water; slowly hydrolyzes in acidic/basic conditions to form silanols.[1] |

Hazard Identification (GHS & SAR Analysis)

GHS Classification

Note: As a niche research chemical, specific GHS data varies by vendor. The following is a Precautionary Classification based on structural analogs (e.g., Triphenylsilane, Styrene derivatives).

-

Signal Word: WARNING

-

Hazard Statements (Inferred):

-

Precautionary Statements:

Toxicology & Risk Assessment[1]

-

Acute Toxicity: Data lacking. Treat as potentially harmful if swallowed.[4]

-

Chronic Effects: The styryl moiety suggests a theoretical risk of sensitization or mutagenicity, although the bulky silicon group likely mitigates bioavailability compared to free styrene.

-

Specific Organ Toxicity: Lungs (irritation from dust inhalation).

Safe Handling & Storage Protocols

Engineering Controls

-

Ventilation: Handle exclusively within a certified chemical fume hood to capture fine particulates or solvent vapors during dissolution.

-

Inert Atmosphere: While air-stable for short periods, long-term storage and reactions should occur under Nitrogen (

) or Argon (

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for dry handling. Use "Silver Shield" or Viton gloves if handling in solution with penetrating solvents like DCM.

-

Eye Protection: Chemical safety goggles.[3][7] Face shield recommended during scale-up synthesis (>10g).[1]

-

Body Protection: Standard cotton lab coat.

Storage Requirements[1][5][8]

-

Temperature: Store at 2–8°C (Refrigerator). Cool storage inhibits potential autopolymerization of the styryl group.

-

Light: Protect from light (Amber vials or foil-wrapped containers) to prevent

photo-isomerization.[1] -

Incompatibility: Segregate from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids/bases.

Workflow Visualization

The following diagram outlines the decision logic for safe handling from receipt to disposal.

Figure 1: Operational workflow for the lifecycle management of Triphenyl(styryl)silane.

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don goggles, nitrile gloves, and a particulate respirator (N95) if powder is airborne.

-

Containment:

-

Dry Spill: Gently sweep up using a soft brush to avoid generating dust. Place in a sealed container.

-

Wet Spill (Solution): Absorb with inert material (vermiculite, sand). Do NOT use combustible materials like sawdust.

-

-

Decontamination: Wipe the surface with an alcohol-based solvent (Ethanol/Isopropanol) followed by soap and water.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash with copious amounts of soap and water for 15 minutes. The lipophilic nature of the compound requires thorough soaping to remove.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[4] Remove contact lenses if present.[2][3][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Emergency Decision Tree

Figure 2: Triage and response protocol for exposure incidents.

Waste Disposal & Regulatory Compliance

Disposal Methodology

-

Classification: Treat as "Hazardous Waste - Organic Solid."

-

Method: Incineration is the preferred method. The silicon content will generate silica (

) ash; ensure the incinerator is equipped for particulate capture. -

Prohibition: Do NOT dispose of via sink or municipal trash.

Regulatory Status

-

TSCA (USA): Often classified under R&D Exemption. Ensure use is strictly for research purposes.

-

REACH (EU): Likely not registered for high volume. Handle as a non-phase-in substance.[1]

References

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 10938634 (Triphenyl(styryl)silane). Retrieved February 5, 2026, from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved February 5, 2026, from [Link][1]

Sources

Methodological & Application

Advanced Application Note: Styryl-Functionalized Silanes in Composite Interfaces

Executive Summary & Chemical Distinction

This guide addresses the application of styryl-functionalized silanes in composite materials. It is critical to distinguish between the two chemical classes often confused under the umbrella term "Styryl Silane," as their mechanisms and protocols differ fundamentally.

The Two Classes of Styryl Silanes

| Feature | Class A: Reactive Coupling Agent | Class B: Steric/Electronic Modifier |

| Molecule | Styrylethyltrimethoxysilane (e.g., Gelest SIM6492.7) | Triphenyl(styryl)silane |

| Structure | ||

| Primary Mechanism | Covalent Bonding (Hydrolysis & Condensation) | Non-Covalent Interaction ( |

| Target Substrate | Hydrophilic Inorganics (Glass, Silica, Metals) | Carbon Allotropes (CNTs, Graphene) |

| Function | Bridges inorganic surface to organic matrix. | Dispersant for carbon fillers; modifies refractive index. |

Note: If your goal is to bond glass fiber or silica to a polyester resin, Class A is required. If you are functionalizing carbon nanotubes (CNTs) or graphene without disrupting their electronic structure, Class B is the advanced choice. This guide covers protocols for both .

Mechanism of Action

Class A: Covalent Coupling (Styrylethyltrimethoxysilane)

This molecule acts as a molecular bridge. The methoxy groups hydrolyze to form silanols (

Class B: Non-Covalent Coupling (Triphenyl(styryl)silane)

This molecule utilizes its three phenyl rings to anchor onto graphitic surfaces (CNTs, Graphene) via strong

Protocol A: Covalent Coupling for Glass/Silica

Target Molecule: Styrylethyltrimethoxysilane Application: Glass fiber reinforced polyester/vinyl ester composites.

Materials

-

Styrylethyltrimethoxysilane (95%)

-

Solvent: 95% Ethanol / 5% Water solution

-

Acid catalyst: Acetic acid (to adjust pH to 4.5–5.5)

-

Substrate: Clean glass slides or silica particles

Step-by-Step Methodology

-

Surface Preparation:

-

Clean substrate with Piranha solution (3:1

) or oxygen plasma to generate surface hydroxyls ( -

Caution: Piranha solution is explosive with organics. Handle with extreme care.

-

Rinse thoroughly with deionized water and dry at 100°C.

-

-

Silane Hydrolysis (The "Activation" Step):

-

Deposition:

-

Dip the substrate into the solution for 1–5 minutes (smooth surfaces) or slurry mix for 30 minutes (particles).

-

Remove and rinse with pure ethanol to remove physisorbed (non-bonded) silane.

-

-

Curing (Condensation):

-

Bake the treated substrate at 110°C for 15–30 minutes .

-

Critical: This step drives the condensation reaction (

).

-

Protocol B: Non-Covalent Coupling for CNTs/Graphene

Target Molecule: Triphenyl(styryl)silane Application: High-performance conductive composites (CNT/Polystyrene or CNT/Epoxy).

Materials

-

Solvent: Tetrahydrofuran (THF) or Toluene (Must dissolve the silane and disperse CNTs)

-

Filler: Multi-walled Carbon Nanotubes (MWCNTs) or Graphene Nanoplatelets (GNPs)

Step-by-Step Methodology

-

Dispersion Preparation:

-

Dissolve Triphenyl(styryl)silane in THF (Concentration: 10–50% by weight of the CNT mass).

-

Add CNTs to the solution.

-

-

Non-Covalent Functionalization (Adsorption):

-

Sonicate the mixture (bath sonicator) for 30–60 minutes.

-

Tip: Keep the bath cool to prevent solvent evaporation.

-

Stir gently for 12–24 hours at room temperature to allow equilibrium

-

-

-

Isolation:

-

Filter the CNTs using a PTFE membrane (0.2 µm).

-

Wash lightly with fresh THF once to remove excess bulk silane (do not over-wash, or you may strip the non-covalently bound layer).

-

Dry in a vacuum oven at 60°C.

-

-

Composite Fabrication:

-

Disperse the functionalized CNTs into the liquid monomer (e.g., Styrene) or resin.

-

Add initiator (e.g., AIBN or MEKP).

-

Cure according to resin specifications. The styryl groups on the CNT surface will now copolymerize with the matrix.

-

Characterization & Validation

| Technique | Expected Result (Protocol A) | Expected Result (Protocol B) |

| FTIR | Appearance of Si-O-Si bands (1000-1100 cm⁻¹) and C=C styryl stretch (1630 cm⁻¹). | Shift in C=C aromatic peaks (indicating |

| TGA | Weight loss step at 350-450°C (organic tail decomposition). | Distinct weight loss step corresponding to the silane mass ratio (verify loading %). |

| Raman | N/A | Shift in CNT G-band (~1580 cm⁻¹) due to electronic interaction with phenyl rings. |

| Contact Angle | Shift from Hydrophilic (<30°) to Hydrophobic (>80°). | Improved wettability of CNTs in organic solvents (e.g., Styrene). |

Troubleshooting Guide

Issue: Silane solution turns cloudy (Protocol A).

-

Cause: Autocondensation. The silane molecules are reacting with each other instead of the surface.

-

Fix: Reduce silane concentration, ensure pH is strictly 4.5–5.5, and use the solution immediately after the hydrolysis time.

Issue: Poor adhesion in final composite (Protocol A).

-

Cause: Incomplete condensation or multilayer physisorption.

-

Fix: Ensure the 110°C cure step is performed. Wash the substrate with ethanol before curing to remove loose oligomers.

Issue: CNTs re-aggregate in resin (Protocol B).

-

Cause: Desorption of the Triphenyl(styryl)silane.

-

Fix: Avoid high-shear mixing after adding functionalized CNTs to the resin. Ensure the resin solvent system is compatible with the styryl tail.

References

-

Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.

- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.

-

Xie, X. L., Mai, Y. W., & Zhou, X. P. (2005). Dispersion and alignment of carbon nanotubes in polymer matrix: A review. Materials Science and Engineering: R: Reports, 49(4), 89-112.

-

Fujigaya, T., & Nakashima, N. (2015). Non-covalent polymer wrapping of carbon nanotubes and the role of wrapped polymers as functional dispersants.[3][6][7][8] Science and Technology of Advanced Materials, 16(2).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Method for Preparing Phenyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Noncovalent functionalization of carbon nanotubes as a scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Surface Modification of Glass Fibers with Styryl-Functionalized Silanes

[1][3]

Abstract

This guide details the protocol for covalently attaching styryl (vinylbenzyl) functional groups to glass fiber surfaces. This modification is critical for creating reactive interfaces in fiber-reinforced composites (polyester, vinyl ester, epoxy) and functionalizing silica for chromatography or drug delivery systems.[1] The protocol focuses on the use of p-Styryltrimethoxysilane (STMS) due to its high reactivity and hydrolytic stability, while also providing a specialized method for the immobilization of non-hydrolyzable Triphenyl(styryl)silane variants.

Introduction & Mechanism[4][5][6]

The Role of Styryl Silanes

Styryl silanes act as a molecular bridge between inorganic substrates (glass, silica) and organic matrices (resins, biomolecules).[1]

-

Inorganic Interface: The silane hydrolyzes to form silanol groups (Si-OH), which condense with hydroxyl groups on the glass surface to form stable siloxane bonds (Si-O-Si).

-

Organic Interface: The styryl (vinylbenzyl) group provides a reactive double bond capable of radical copolymerization with unsaturated resins (styrene, acrylates) or participating in thiol-ene click chemistry.[1]

Chemical Structures

| Compound | Structure | CAS No.[1] | Application |

| p-Styryltrimethoxysilane | 14038-13-2 | Standard. Industrial coupling agent (e.g., KBM-1403).[1][2] Direct hydrolysis/condensation.[1] | |

| Triphenyl(styryl)silane | 18766-06-8 | Research. Lacks hydrolyzable groups.[1] Requires acid-catalyzed surface activation.[1] |

Mechanistic Pathway (Standard Alkoxy Silane)

The modification proceeds via three stages: Hydrolysis, Hydrogen Bonding, and Condensation.[1]

Figure 1: Mechanistic pathway of p-Styryltrimethoxysilane grafting onto silica surfaces.[1]

Materials & Equipment

Reagents

-

Silane: p-Styryltrimethoxysilane (≥95%, e.g., Gelest SIS6994.0 or Shin-Etsu KBM-1403).[1][2]

-

Solvent: Ethanol (95%) or Isopropanol (anhydrous preferred for moisture control).

-

Catalyst: Acetic Acid (Glacial) to adjust pH.

-

Substrate: Glass fibers (E-glass or S-glass), desized (organic sizing removed).[1]

-

Water: Deionized (DI) water (18.2 MΩ·cm).

Equipment

-

Ultrasonic bath (for fiber cleaning).

-

Vacuum oven (capable of 110°C).

-

Reflux condenser (optional for bulk modification).

-

pH meter.[1]

Standard Protocol: p-Styryltrimethoxysilane[1][8][9][10]

This protocol uses a solution deposition method , which ensures uniform monolayer/oligolayer coverage.[1]

Phase 1: Surface Preparation (Crucial)

Goal: Expose surface silanol (Si-OH) groups.

-

Desizing: If fibers have commercial sizing, burn off at 500°C for 2 hours OR wash with acetone/dichloromethane.[1]

-

Activation: Immerse fibers in Piranha Solution (3:1 H₂SO₄:H₂O₂) for 30 minutes.

-

Rinse: Wash thoroughly with DI water until pH is neutral.[1] Dry at 100°C for 1 hour.

Phase 2: Silane Solution Preparation[1]

-

Solvent Base: Prepare a 95% Ethanol / 5% Water solution.[1]

-

pH Adjustment: Add Acetic Acid dropwise to adjust pH to 4.5 – 5.5 .

-

Reasoning: Acidic pH promotes hydrolysis of alkoxy groups (Si-OMe

Si-OH) while retarding self-condensation (Si-O-Si polymer formation in solution).[1]

-

-

Silane Addition: Add 1.0% - 2.0% (v/v) p-Styryltrimethoxysilane to the acidified solvent.

-

Hydrolysis: Stir the solution for 30–60 minutes at room temperature.

-

Observation: The solution should transition from hazy to clear as hydrolysis proceeds.[1]

-

Phase 3: Deposition & Curing

-

Immersion: Submerge the activated glass fibers into the silane solution.[1]

-

Incubation: Agitate gently for 30–60 minutes .

-

Rinse: Remove fibers and rinse briefly with ethanol to remove physisorbed (non-bonded) excess silane.[1]

-

Warning: Do not over-rinse; the silane needs to remain on the surface for the curing step.

-

-

Cure (Condensation): Place fibers in a vacuum oven at 110°C – 120°C for 2 hours .

Characterization & Validation

| Technique | Expected Result | Purpose |

| Contact Angle | Increase (Hydrophilic | Confirm change in surface energy (Styryl group is hydrophobic). |

| FTIR-ATR | Peaks at ~1600 cm⁻¹ (C=C aromatic) and ~1630 cm⁻¹ (Vinyl) | Verify presence of styryl functional group. |

| XPS | Appearance of C1s peak (284.6 eV) and Si2p shift | Quantify surface atomic composition. |

Advanced Research Protocol: Triphenyl(styryl)silane

Context: If your specific application requires Triphenyl(styryl)silane (CAS 18766-06-8), you cannot use the standard hydrolysis method because the Si-Phenyl bonds are stable to water. You must use an Acid-Catalyzed Immobilization method (Reference: Chem. Commun., 2018).[1][7]

Protocol Modification

-

Reagent: Triphenyl(styryl)silane (dissolved in Toluene or Dichloromethane).

-

Catalyst: Strong acid catalyst (e.g., Triflic acid or a specific Lewis Acid like B(C6F5)3 depending on the exact cleavage mechanism desired, though the Kim et al. method uses specific conditions).[1]

-

Mechanism: This method relies on the activation of the silane to react directly with surface silanols, often cleaving a phenyl group or activating the Si center.[1]

-

Procedure:

Troubleshooting Guide